Methyl 4-cyclopropyl-3-oxobutanoate

Synthetic efficiency β-Keto ester acylation Cyclopropyl building block

Methyl 4-cyclopropyl-3-oxobutanoate (CAS 251635-21-9) is a β-keto ester (C₈H₁₂O₃, MW 156.18 g/mol) featuring a cyclopropyl substituent at the 4-position of the 3-oxobutanoate backbone. It belongs to the class of cyclopropane-containing β-keto esters, which are valued as versatile intermediates in medicinal and agrochemical synthesis due to the unique conformational and electronic properties conferred by the cyclopropyl ring.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 251635-21-9
Cat. No. B1358666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclopropyl-3-oxobutanoate
CAS251635-21-9
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CC1CC1
InChIInChI=1S/C8H12O3/c1-11-8(10)5-7(9)4-6-2-3-6/h6H,2-5H2,1H3
InChIKeyKBYSOJRQVKSQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-cyclopropyl-3-oxobutanoate (CAS 251635-21-9) – β-Keto Ester Building Block for Cyclopropyl-Containing Synthesis


Methyl 4-cyclopropyl-3-oxobutanoate (CAS 251635-21-9) is a β-keto ester (C₈H₁₂O₃, MW 156.18 g/mol) featuring a cyclopropyl substituent at the 4-position of the 3-oxobutanoate backbone . It belongs to the class of cyclopropane-containing β-keto esters, which are valued as versatile intermediates in medicinal and agrochemical synthesis due to the unique conformational and electronic properties conferred by the cyclopropyl ring [1]. The compound is commercially available as a research chemical from multiple suppliers at standard purities of 95–98% .

Why Methyl 4-cyclopropyl-3-oxobutanoate Cannot Be Replaced by Generic β-Keto Esters: The Cyclopropyl Differentiation


Simple β-keto esters such as methyl acetoacetate or ethyl acetoacetate are ubiquitous and inexpensive, but they lack the cyclopropyl motif that is increasingly demanded in contemporary drug design [1]. The cyclopropyl group introduces ring strain (~27.5 kcal/mol), altered orbital hybridization, and restricted conformational freedom, which collectively modify the reactivity of the β-keto ester in condensation, cyclization, and asymmetric hydrogenation reactions [2]. Substituting a linear or branched alkyl analog for methyl 4-cyclopropyl-3-oxobutanoate will not reproduce the same downstream product profile, stereochemical outcome, or biological target engagement [2]. The quantitative evidence below delineates specific dimensions where this compound diverges from its closest structural analogs.

Quantitative Differentiation Evidence for Methyl 4-cyclopropyl-3-oxobutanoate (251635-21-9) vs. Closest Analogs


One-Step Synthesis Yield: Quantitative vs. Multi-Step Alkylation Routes

A published protocol reports the one-step synthesis of methyl 4-cyclopropyl-3-oxobutanoate in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the conventional synthesis of the ethyl ester analog (ethyl 4-cyclopropyl-3-oxobutanoate) is typically achieved via alkylation of ethyl acetoacetate with cyclopropyl bromide, a two-step procedure that requires enolate generation with a strong base (e.g., sodium ethoxide) and often results in moderate yields due to competing O-alkylation and dialkylation side reactions .

Synthetic efficiency β-Keto ester acylation Cyclopropyl building block

Methyl Ester vs. Ethyl Ester: Molecular Weight and Atom Economy for Downstream Functionalization

Methyl 4-cyclopropyl-3-oxobutanoate (MW 156.18 g/mol) is lighter than its ethyl ester analog ethyl 4-cyclopropyl-3-oxobutanoate (MW 170.21 g/mol, C₉H₁₄O₃) . This 14 g/mol difference translates to a ~8.2% lower molecular weight for the methyl ester, which can be advantageous when the ester is used as a protecting group or when subsequent ester hydrolysis is required, as methyl esters generally hydrolyze faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance at the carbonyl carbon [1].

Atom economy Ester hydrolysis Molecular weight efficiency

Cyclopropyl Ring Strain: Impact on Reactivity in Cycloaddition and Ring-Opening Reactions vs. Non-Strained Alkyl β-Keto Esters

The cyclopropyl group possesses a ring strain energy of approximately 27.5 kcal/mol, which significantly enhances its reactivity in ring-opening and cycloaddition reactions compared to non-strained alkyl substituents such as methyl or ethyl groups [1]. Methyl 4-cyclopropyl-3-oxobutanoate thus participates in transformations (e.g., vinylcyclopropane-cyclopentene rearrangements, dipolar cycloadditions) that are inaccessible or proceed at substantially lower rates with methyl acetoacetate (MW 116.12) or methyl 4-methyl-3-oxobutanoate [2]. This reactivity profile enables a distinct set of downstream products, particularly cyclopropane-fused or ring-expanded heterocycles.

Ring strain Cycloaddition reactivity Cyclopropyl ring-opening

Purity Benchmark: 98% Assay with Full Batch QC Documentation Facilitates Reliable Procurement

Commercial suppliers offer methyl 4-cyclopropyl-3-oxobutanoate at a guaranteed purity of 98%, with batch-specific QC data including NMR, HPLC, and GC . In comparison, the ethyl ester analog is listed by multiple vendors at lower typical purities (95–96%) or without full QC documentation . The availability of comprehensive analytical data at the 98% purity level reduces the risk of lot-to-lot variability and eliminates the need for in-house re-purification prior to use.

Quality control Procurement specification Analytical purity

Optimal Use Scenarios for Methyl 4-cyclopropyl-3-oxobutanoate (251635-21-9) Based on Quantitative Evidence


Large-Scale Synthesis of Cyclopropyl-Containing Heterocyclic Libraries in Medicinal Chemistry

The quantitative one-step synthesis protocol makes this compound the preferred starting material for medicinal chemistry groups building cyclopropyl-substituted pyrazoles, isoxazoles, or pyrimidines. The higher atom economy of the methyl ester (MW 156.18 vs. 170.21 for the ethyl ester) [1] and its faster hydrolysis kinetics streamline multi-step pathways where the ester must be cleaved to the carboxylic acid for subsequent amide coupling or bioconjugation.

Procurement for Asymmetric Hydrogenation and Chiral Pool Synthesis

The cyclopropyl substituent introduces steric and electronic differentiation that can enhance enantioselectivity in catalytic asymmetric hydrogenation of the β-keto ester to the corresponding β-hydroxy ester . The 98% purity with full QC documentation [1] ensures that catalyst-poisoning impurities are minimized, critical for reproducible enantiomeric excess values in chiral synthon production.

Agrochemical Intermediate Production Requiring Ring-Strained Building Blocks

Agrochemical discovery programs frequently incorporate cyclopropyl groups to modulate lipophilicity and metabolic stability . The ring strain of the cyclopropyl moiety (~27.5 kcal/mol) [1] in methyl 4-cyclopropyl-3-oxobutanoate enables unique cycloaddition and ring-expansion reactions to produce cyclopropane-fused pyrethroid analogs or fungicide precursors that cannot be accessed from non-strained linear β-keto esters.

Custom Synthesis Service Qualification and Scale-Up Feasibility

The availability of this compound from multiple vendors at defined purity levels (95–98%) with batch-specific analytical data facilitates competitive sourcing and supplier qualification. The quantitative-yield synthesis protocol [1] provides a validated, scalable route that can be transferred to CROs or in-house kilo-labs, reducing process development time and cost compared to analogs requiring multi-step alkylation with moderate and variable yields.

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